6-Chloro-4H-furo[3,2-B]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4H-furo[3,2-B]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a carboxamide group at the 2-position and a chloro substituent at the 6-position of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4H-furo[3,2-B]indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Furan Ring: The furan ring can be introduced through cyclization reactions involving suitable precursors.
Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid with ammonia or amines in the presence of coupling agents like carbonyldiimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and proteins, potentially serving as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity towards certain targets. The furan ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindole-2-carboxamide: Lacks the furan ring, which may affect its biological activity and stability.
4H-furo[3,2-B]indole-2-carboxamide: Lacks the chloro substituent, which may influence its binding affinity and selectivity.
Indole-2-carboxamide: Lacks both the furan ring and the chloro substituent, resulting in different chemical and biological properties.
Uniqueness
6-Chloro-4H-furo[3,2-B]indole-2-carboxamide is unique due to the presence of both the furan ring and the chloro substituent, which together enhance its chemical stability, binding affinity, and selectivity towards specific molecular targets. These features make it a promising candidate for further research and development in various scientific and industrial applications.
Properties
CAS No. |
61088-29-7 |
---|---|
Molecular Formula |
C11H7ClN2O2 |
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-1-2-6-7(3-5)14-8-4-9(11(13)15)16-10(6)8/h1-4,14H,(H2,13,15) |
InChI Key |
BMTQVZRUEPQGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2OC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.